3-Chloro-6-(4-chlorophenyl)pyridazine
Overview
Description
3-Chloro-6-(4-chlorophenyl)pyridazine is a chemical compound with the molecular formula C10H6Cl2N2. It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3,6-dichloropyridazine under reflux conditions to yield the target compound .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(4-chlorophenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted pyridazine derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .
Scientific Research Applications
3-Chloro-6-(4-chlorophenyl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-6-chloropyridazine
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-(3-Chlorophenyl)pyridine-3-carboxaldehyde
Comparison: Compared to its analogs, 3-Chloro-6-(4-chlorophenyl)pyridazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its dual chlorine substitution on both the pyridazine ring and the phenyl ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-6-(4-chlorophenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQKIDKGCMDXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482734 | |
Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-29-3 | |
Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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